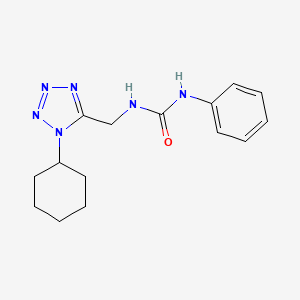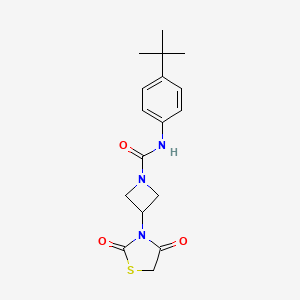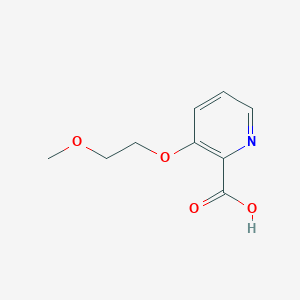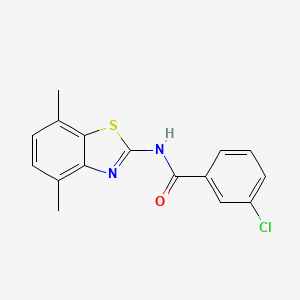
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions . For instance, a variety of 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo derivatives were obtained in moderate to high yields in methanol using a one-pot four-component condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, and sodium azide at room temperature . Another approach involves a high-order multicomponent reaction to obtain novel linked 1,5-disubstituted tetrazole-1,2,3-triazole hybrids .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a cyclohexyl group attached to a tetrazole ring through a methylene (-CH2-) group. This is further connected to a phenylurea group .Scientific Research Applications
Photodecomposition and Industrial Applications
Tetrazole derivatives, such as 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones, have been explored for their photodecomposition properties. The clean photodecomposition of these compounds to carbodiimides, which proceeds via a biradical pathway, suggests potential industrial, agricultural, and medicinal applications due to the highly clean and photostable end products produced (Alawode, Robinson, & Rayat, 2011).
Medicinal Chemistry and Drug Design
Research on modifying the acidity of cholecystokinin B receptor antagonists through the incorporation of tetrazol-5-ylamino functionality demonstrates the significance of tetrazoles in medicinal chemistry. Such modifications can lead to the development of highly affinity and selective antagonists, showcasing the role of tetrazoles in designing receptor-specific drugs (Castro et al., 1996).
Synthesis of Anticancer Compounds
The use of cyclohexane derivatives in the synthesis of new anticancer compounds highlights the potential of structurally related compounds in cancer research. Ring modification and heterocyclization reactions based on cyclohexane-1,3-dione have led to the development of compounds exhibiting high cytotoxicity against cancer cell lines, underscoring the importance of such structures in therapeutic applications (Shaaban, Kamel, & Milad, 2014).
Green Synthesis and Catalysis
The design of novel, recyclable magnetic Brønsted acidic ionic liquids based on 5-phenyl-1H-tetrazole for the synthesis of 1-carbamoyl-1-phenylureas in water demonstrates the utility of tetrazole derivatives in promoting environmentally friendly synthetic methodologies. This approach not only facilitates high yields and simple work-up but also emphasizes the role of tetrazole-based catalysts in sustainable chemistry (Nasrollahzadeh, Issaabadi, & Sajadi, 2018).
Enantioselective Photochemical Reactions
Research on directing enantioselective photochemical reactions within chiral liquid crystals formed by ionic liquids shows the potential of cyclohexyl compounds in stereoselective synthesis. Such studies open avenues for the precise control of stereochemistry in photochemical reactions, which is crucial for the development of enantiomerically pure pharmaceuticals and materials (Yang et al., 2013).
Properties
IUPAC Name |
1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c22-15(17-12-7-3-1-4-8-12)16-11-14-18-19-20-21(14)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H2,16,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKKXNJHSJXPLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2411263.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2411266.png)
![4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide](/img/structure/B2411268.png)
![20-ethyl-1alpha,6beta,14alpha,16beta-tetramethoxy-4-[[[2-[(3S)-3-methyl-2,5-dioxo-1-pyrrolidinyl]benzoyl]oxy]methyl]-aconitane-7,8-diol,2-hydroxy-1,2,3-propanetricarboxylate](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2411272.png)




![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2411281.png)

![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B2411284.png)

![2-(4-(isopropylsulfonyl)phenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2411286.png)
